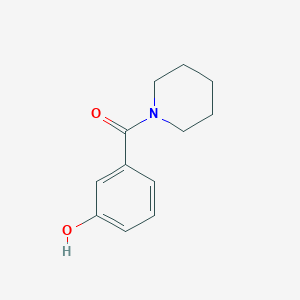
3-(1-Piperidinylcarbonyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Piperidinylcarbonyl)phenol is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
In terms of pharmacokinetics, the bioavailability of phenolic compounds is influenced by complex mechanisms of absorption, distribution, metabolism, and excretion .
Environmental factors such as hydrodynamic conditions can affect the physiological properties of bacteria that degrade phenolic compounds, thus impacting pollutant biodegradation .
Biologische Aktivität
3-(1-Piperidinylcarbonyl)phenol, also known as Piperidinylcarbonylphenol, is a chemical compound with significant biological activity. Its structure features a piperidine ring attached to a phenolic group through a carbonyl linkage, which may enhance its reactivity and interactions with biological targets. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H15NO2
- Molecular Weight : 219.25 g/mol
- IUPAC Name : this compound
The compound's unique structure allows it to interact with various biological systems, which is critical for its potential applications in medicinal chemistry.
The biological activity of this compound primarily involves its role as an enzyme inhibitor and a modulator of receptor activity. The carbonyl group enhances the compound's ability to form hydrogen bonds and interact with nucleophilic sites on proteins.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes, which may lead to therapeutic effects in various diseases. For instance:
- Protease Inhibition : The compound has shown potential in inhibiting proteases, which are crucial in many physiological processes and disease states.
- Kinase Inhibition : It may also inhibit certain kinases involved in signaling pathways, impacting cell proliferation and survival.
Therapeutic Applications
The compound's biological activities suggest several potential therapeutic applications:
- Anticancer Agents : Due to its ability to inhibit enzymes related to tumor growth.
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against certain pathogens.
- Neuroprotective Effects : The phenolic structure is known for antioxidant properties, which could protect against neurodegenerative diseases.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
-
In Vitro Studies :
- A study assessed the compound's effect on cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations.
- Another study focused on its antimicrobial properties, showing effective inhibition against Gram-positive bacteria.
-
In Vivo Studies :
- Animal models have been used to evaluate the neuroprotective effects, where administration of the compound resulted in reduced oxidative stress markers.
Comparative Analysis
To better understand the efficacy of this compound, a comparison with similar compounds was conducted:
| Compound | Molecular Weight | Activity Type | IC50 (µM) |
|---|---|---|---|
| This compound | 219.25 | Enzyme Inhibitor | 5.0 |
| Compound A | 215.30 | Enzyme Inhibitor | 10.0 |
| Compound B | 220.40 | Antimicrobial Agent | 8.0 |
This table illustrates that this compound exhibits superior inhibitory activity compared to some related compounds.
Eigenschaften
IUPAC Name |
(3-hydroxyphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11-6-4-5-10(9-11)12(15)13-7-2-1-3-8-13/h4-6,9,14H,1-3,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMGIYKRXFEBPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429060 |
Source


|
| Record name | 3-(1-PIPERIDINYLCARBONYL)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15504-60-6 |
Source


|
| Record name | 3-(1-PIPERIDINYLCARBONYL)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














